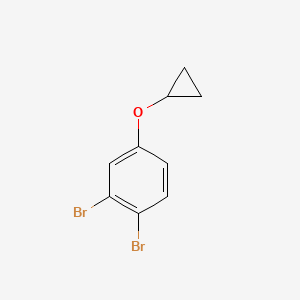
1,2-Dibromo-4-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-4-cyclopropoxybenzene: is an organic compound with the molecular formula C9H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and a cyclopropoxy group is substituted at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-cyclopropoxybenzene can be synthesized through the bromination of 4-cyclopropoxybenzene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Safety measures are crucial due to the handling of bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Oxidation Reactions: The cyclopropoxy group can be oxidized to form different functional groups depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: Formation of 1,2-dihydroxy-4-cyclopropoxybenzene or 1,2-diamino-4-cyclopropoxybenzene.
Reduction: Formation of 4-cyclopropoxybenzene.
Oxidation: Formation of 1,2-dibromo-4-cyclopropoxybenzoic acid.
Scientific Research Applications
Chemistry: 1,2-Dibromo-4-cyclopropoxybenzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research on this compound in biology and medicine is limited
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,2-dibromo-4-cyclopropoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The cyclopropoxy group can undergo ring-opening reactions under specific conditions, leading to the formation of different products.
Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of this compound depend on the specific reagents and conditions used. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the cyclopropoxy group.
Comparison with Similar Compounds
1,2-Dibromobenzene: Lacks the cyclopropoxy group, making it less reactive in certain substitution reactions.
1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of a cyclopropoxy group, leading to different reactivity and applications.
1,2-Dibromo-4-cyclopropylbenzene: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group, affecting its chemical behavior.
Uniqueness: 1,2-Dibromo-4-cyclopropoxybenzene is unique due to the presence of both bromine atoms and a cyclopropoxy group on the benzene ring
Properties
Molecular Formula |
C9H8Br2O |
|---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
1,2-dibromo-4-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8Br2O/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
SUKABVGCTKLXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















